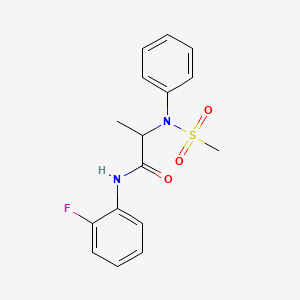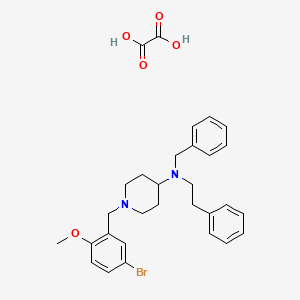
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
説明
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate, also known as BROMO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. BROMO belongs to the class of piperidine compounds and has been studied for its potential in the treatment of various neurological disorders.
作用機序
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate acts as a dopamine D2 receptor antagonist, which leads to the inhibition of dopamine neurotransmission. This results in a decrease in the activity of dopamine neurons in the brain, which has been shown to be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of dopamine neurotransmission, modulation of the release of other neurotransmitters such as glutamate and GABA, and the regulation of neuronal activity in the brain.
実験室実験の利点と制限
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine neurotransmission. However, this compound also has several limitations, including its potential for off-target effects and its limited solubility in water.
将来の方向性
Future research on N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate could focus on its potential as a pharmacological tool in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Additionally, further studies could investigate the potential for this compound to modulate other neurotransmitters and its effects on neuronal activity in the brain.
科学的研究の応用
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has been extensively studied for its potential as a pharmacological tool in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor, which is implicated in the pathogenesis of several neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
N-benzyl-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33BrN2O.C2H2O4/c1-32-28-13-12-26(29)20-25(28)22-30-17-15-27(16-18-30)31(21-24-10-6-3-7-11-24)19-14-23-8-4-2-5-9-23;3-1(4)2(5)6/h2-13,20,27H,14-19,21-22H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGROEQMMEYUDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3969716.png)
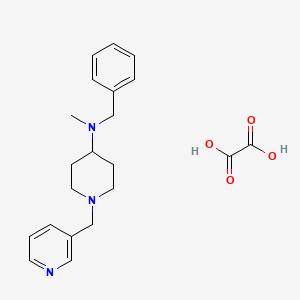
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B3969728.png)
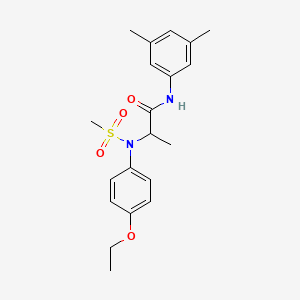
![2-methyl-N-{1-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3969754.png)
![methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969760.png)
![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B3969763.png)
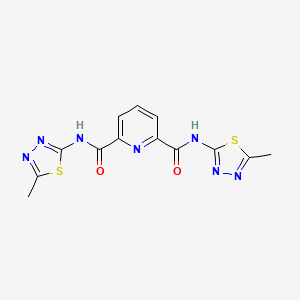
![N-[2-(tert-butylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3969778.png)
![4-[1-(2-thienylcarbonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969780.png)
![1-[1-(3-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969782.png)
![5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B3969793.png)
![methyl 2-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3969800.png)
